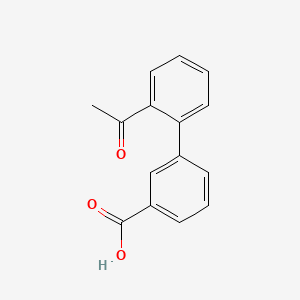
3-(2-Acetylphenyl)benzoic acid
Übersicht
Beschreibung
3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and an acetyl group .Physical and Chemical Properties Analysis
This compound is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Materials
A study focused on the synthesis of a novel bifunctional poly-monomer material, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, by the esterification of 4-(4-acetylphenyl) benzoic acid and 4-acetyl phenol. This research explored the liquid crystal properties of the synthesized compound, indicating its potential application in materials science, especially in the field of liquid crystal displays (魏婷 et al., 2012) (魏婷 et al., 2012).
Pharmacokinetics Analysis
Another study conducted pharmacokinetics analysis of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), in rats. The study aimed to compare the analgesic activity and ulcer irritation potential of 3CBB with acetylsalicylic acid, demonstrating the pharmaceutical research applications of derivatives of 3-(2-Acetylphenyl)benzoic acid (Caroline et al., 2019) (Caroline et al., 2019).
Wirkmechanismus
Target of Action
It’s known that phenolic compounds, which this compound is a part of, often interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds like 3-(2-Acetylphenyl)benzoic acid are biosynthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with targets . Additionally, factors such as temperature and the presence of other compounds can also influence its stability and activity .
Biochemische Analyse
Biochemical Properties
3-(2-Acetylphenyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These interactions suggest that this compound may act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes involved in these processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interact with specific receptors or enzymes, leading to changes in intracellular signaling cascades and alterations in gene expression patterns . These changes can impact cellular metabolism, potentially affecting the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as those at the benzylic position, which can lead to the formation of reactive intermediates . These intermediates may interact with enzymes, either inhibiting or activating their activity, and can also affect the transcription of specific genes, leading to changes in protein expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing nutrient digestion and improving antioxidant capacity . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or disruption of normal physiological processes . It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may act as a precursor or intermediate in the biosynthesis of other phenolic compounds, affecting the overall metabolic network within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the mechanisms that govern its subcellular localization is important for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
3-(2-acetylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSKLBJUOTUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602462 | |
| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870245-77-5 | |
| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)
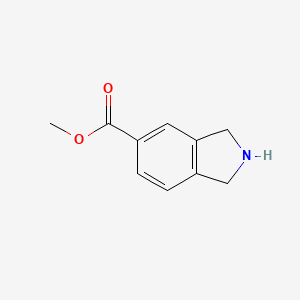
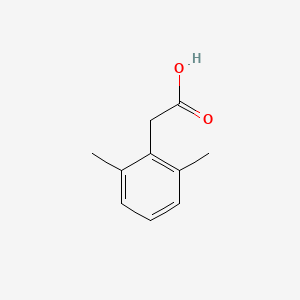
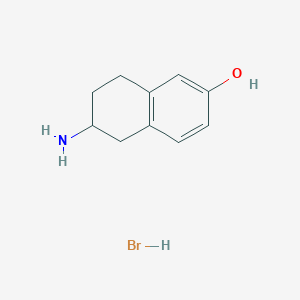
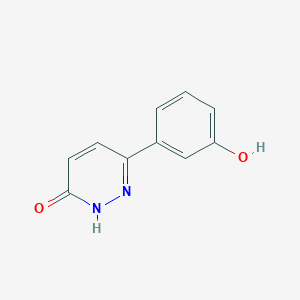



![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)


![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)

